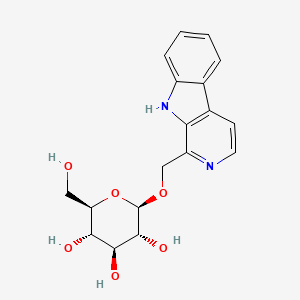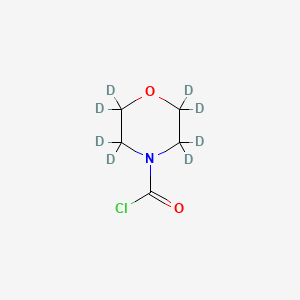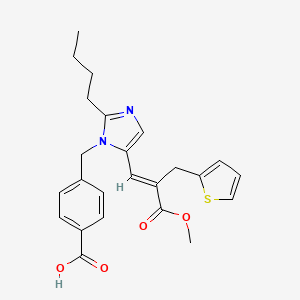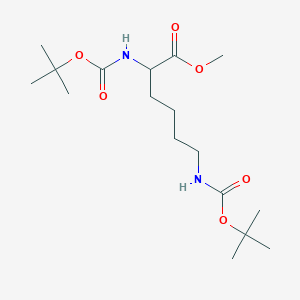
Boc-Lys(Boc)-Ome
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Lys(Boc)-Ome, also known as Nα,Nε-di-Boc-L-lysine methyl ester, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis due to its ability to protect the amino groups during chemical reactions. The Boc (tert-butoxycarbonyl) group is a widely used protecting group in organic synthesis, particularly in the synthesis of peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(Boc)-Ome typically involves the protection of the amino groups of lysine with Boc groups. The process begins with the reaction of lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of Nα,Nε-di-Boc-L-lysine. The next step involves the esterification of the carboxyl group with methanol in the presence of a catalyst such as sulfuric acid, yielding this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
化学反応の分析
Types of Reactions
Boc-Lys(Boc)-Ome undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc groups under acidic conditions, typically using trifluoroacetic acid (TFA).
Ester Hydrolysis: Conversion of the ester group to a carboxylic acid using aqueous base or acid.
Amide Formation: Reaction with carboxylic acids or their derivatives to form amides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Amide Formation: Carboxylic acids, carbodiimides (e.g., DCC), and bases (e.g., triethylamine).
Major Products Formed
Deprotection: Lysine.
Ester Hydrolysis: Nα,Nε-di-Boc-L-lysine.
Amide Formation: Boc-protected peptides and proteins.
科学的研究の応用
Boc-Lys(Boc)-Ome is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the synthesis of peptide-based drugs and prodrugs.
Bioconjugation: Employed in the modification of biomolecules for various applications, including drug delivery and diagnostics.
Biomaterials: Used in the development of novel biomaterials for tissue engineering and regenerative medicine.
作用機序
The mechanism of action of Boc-Lys(Boc)-Ome primarily involves its role as a protecting group in peptide synthesis. The Boc groups protect the amino groups of lysine from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc groups can be removed under acidic conditions, revealing the free amino groups for further functionalization or biological activity .
類似化合物との比較
Boc-Lys(Boc)-Ome is similar to other Boc-protected amino acids and derivatives, such as:
Boc-Lys-OH: Nα-Boc-L-lysine, used in peptide synthesis.
Boc-Lys(Z)-OH: Nε-Z-Nα-Boc-L-lysine, used in solid-phase peptide synthesis.
Fmoc-Lys(Boc)-OH: Nα-Fmoc-Nε-Boc-L-lysine, used in Fmoc-based peptide synthesis.
Compared to these compounds, this compound offers the advantage of having both amino groups protected, making it particularly useful in the synthesis of complex peptides and proteins .
特性
分子式 |
C17H32N2O6 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
methyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C17H32N2O6/c1-16(2,3)24-14(21)18-11-9-8-10-12(13(20)23-7)19-15(22)25-17(4,5)6/h12H,8-11H2,1-7H3,(H,18,21)(H,19,22) |
InChIキー |
WLPJOHSPBBUIQG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[Cyclopentyl(dimethyl)silyl]propan-1-amine](/img/structure/B13835976.png)
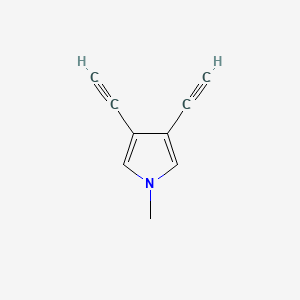
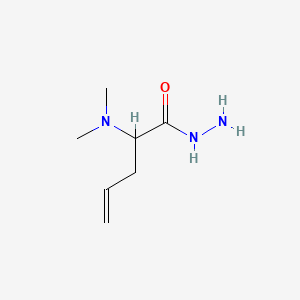
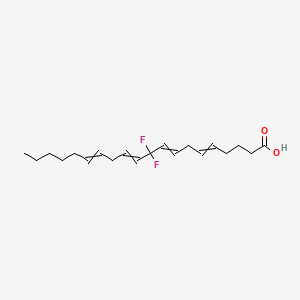

![4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate](/img/structure/B13836015.png)
![FER pentacarbonyle [French]](/img/structure/B13836026.png)
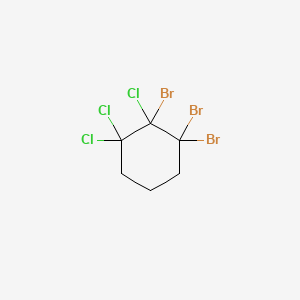

![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one](/img/structure/B13836033.png)
